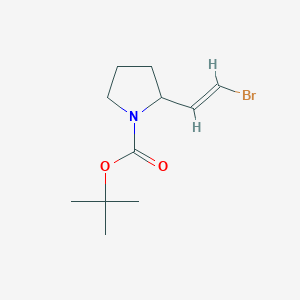

Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate

説明

Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate (CAS: 1824685-93-9, molecular formula: C₁₁H₁₈BrNO₂, molecular weight: 276.17 g/mol) is a pyrrolidine derivative featuring a bromoethenyl substituent at the 2-position and a tert-butyl carbamate protecting group. This compound is characterized by its stereochemical complexity and versatility in organic synthesis, particularly in cross-coupling reactions and as a precursor to bioactive molecules . Its bromoethenyl group enables participation in Suzuki-Miyaura and Heck reactions, making it valuable for constructing complex heterocycles or functionalized intermediates in pharmaceuticals and agrochemicals.

特性

分子式 |

C11H18BrNO2 |

|---|---|

分子量 |

276.17 g/mol |

IUPAC名 |

tert-butyl 2-[(E)-2-bromoethenyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h6-7,9H,4-5,8H2,1-3H3/b7-6+ |

InChIキー |

MNFPUMKXPMTALM-VOTSOKGWSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1CCCC1/C=C/Br |

正規SMILES |

CC(C)(C)OC(=O)N1CCCC1C=CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of pyrrolidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes. The use of flow microreactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.

Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Electrophiles: Halogens, hydrogen halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation with potassium permanganate can produce an oxo derivative .

科学的研究の応用

TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of TERT-BUTYL2-[(E)-2-BROMOETHENYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

類似化合物との比較

tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS: 152665-80-0)

- Molecular Formula: C₁₁H₁₈BrNO₃

- Key Differences : Replaces the bromoethenyl group with a bromoacetyl moiety.

- Applications : The acetyl group enhances electrophilicity, favoring nucleophilic acyl substitutions. It is used in peptide modifications and β-lactam syntheses .

- Stability : Less stable under basic conditions due to the labile acetyl-bromine bond compared to the ethenyl-bromine bond in the target compound.

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

- Molecular Formula: C₁₀H₁₈BrNO₂

- Key Differences : Substitutes pyrrolidine with azetidine (4-membered ring), reducing ring strain but limiting conformational flexibility.

- Reactivity : The smaller ring size accelerates ring-opening reactions, useful in synthesizing strained intermediates for drug discovery .

Analogues with Aromatic Substituents

(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate (CAS: 174213-51-5)

- Molecular Formula: C₁₆H₂₃NO₃

- Key Differences: Replaces bromoethenyl with a phenoxymethyl group.

- Applications : The aromatic ether enhances UV stability and π-π stacking, making it suitable for chiral catalysts in asymmetric synthesis .

- Synthesis: Achieved via nucleophilic substitution (e.g., Mitsunobu reaction), contrasting with the transition metal-mediated routes for bromoethenyl derivatives.

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₉H₂₉NO₂

- Key Differences : Features a bulky 3,5-dimethylbenzyl group.

- NMR Data : ¹³C NMR signals at δ 154.96 (carbonyl), 139.53 (aromatic carbons), and 28.99 (tert-butyl carbons) highlight electronic shielding differences compared to the bromoethenyl analogue .

- Yield : 61% via alkylation, lower than the 54% yield reported for the target compound in silica gel chromatography-based syntheses .

Functional Group Variations

tert-Butyl 2-azido-5-carbamoylpyrrolidine-1-carboxylate (CAS: N/A)

tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₁H₁₈N₂O₂

- Market Data : Global production value (2025 forecast: $12.5M) reflects demand in nitrile-containing drug intermediates, unlike the niche applications of bromoethenyl derivatives .

Comparative Data Table

Research Findings and Trends

- Reactivity : Bromoethenyl derivatives exhibit superior stability in palladium-catalyzed reactions compared to bromoacetyl analogues, which are prone to hydrolysis .

- Stereochemical Impact : The (E)-configuration of the bromoethenyl group in the target compound ensures regiospecificity in cycloadditions, unlike azide-bearing analogues requiring strict stereocontrol .

- Market Trends: Brominated pyrrolidines dominate in anticancer and antiviral drug development, while cyanomethyl derivatives are prioritized in CNS drug research .

生物活性

Tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate is . The presence of the pyrrolidine ring and the bromoethenyl group may enhance its reactivity towards various biological targets, making it a candidate for further investigation in drug development.

Biological Activity

While specific biological activity data for tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize the known biological activities associated with pyrrolidine derivatives.

1. Pharmacological Properties

Pyrrolidine derivatives are recognized for their diverse pharmacological roles, including:

- Anti-inflammatory Effects : Compounds similar to tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Some derivatives have been noted for their pain-relieving properties, potentially making them useful in treating chronic pain conditions.

- Anticancer Potential : Structural modifications in pyrrolidine compounds have been linked to cytotoxic effects on cancer cells, suggesting that tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate may also exhibit similar properties.

The mechanism of action for compounds like tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate often involves:

- Covalent Bond Formation : The bromo group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.

- Interaction with Biological Targets : The pyrrolidine ring enhances binding affinity to various molecular targets, which may include receptors or enzymes involved in disease pathways.

Synthesis Methods

The synthesis of tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring : Initial reactions may involve the cyclization of appropriate precursors to form the pyrrolidine structure.

- Introduction of the Bromo Group : The bromoethenyl moiety can be introduced through halogenation reactions involving alkenes or alkynes.

- Esterification : The final step often includes esterification with tert-butyl alcohol to yield the desired carboxylate.

Case Study 1: Anticancer Activity

In a study focusing on pyrrolidine derivatives, specific compounds demonstrated significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity highlights the potential for developing targeted therapies based on structural analogs of tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate .

Case Study 2: Analgesic Properties

Research has indicated that certain pyrrolidine derivatives possess analgesic effects comparable to established pain medications. Investigations into their mechanisms revealed modulation of pain signaling pathways, suggesting that tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate could be explored for similar applications .

Comparative Analysis

To better understand the potential biological activity of tert-butyl 2-(2-bromoethenyl)pyrrolidine-1-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Known Biological Activities |

|---|---|---|

| Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | Bromomethyl group | Anti-inflammatory, analgesic |

| Tert-butyl (3-hydroxypyrrolidine)-1-carboxylate | Hydroxy group | Anticancer activity |

| Tert-butyl (3-(bromobenzene)pyrrolidine)-1-carboxylate | Bromobenzene group | Anticancer and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。